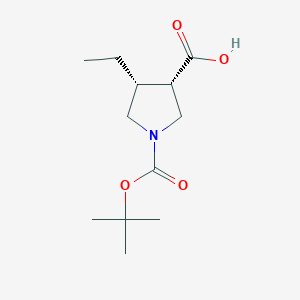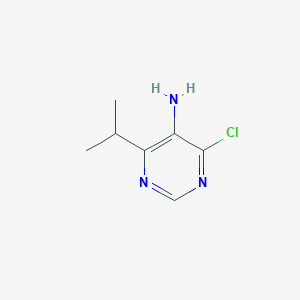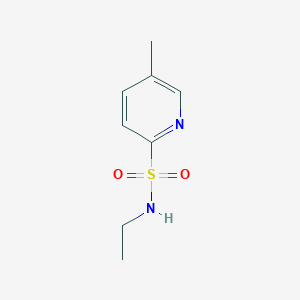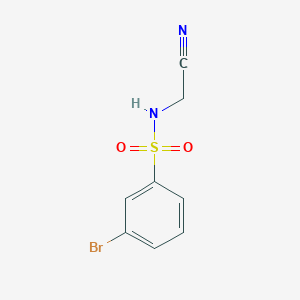
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 6,7-dimethoxyquinazolin-4-one with cyclopropylamine under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反应分析
Types of Reactions
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated quinazoline derivatives.
科学研究应用
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these kinases, thereby interfering with signal transduction pathways that regulate cell growth and proliferation. This makes it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
Tandutinib: A kinase inhibitor used in cancer treatment.
Erlotinib: An epidermal growth factor receptor (EGFR) inhibitor used in non-small-cell lung cancer.
Gefitinib: Another EGFR inhibitor used in cancer therapy.
Uniqueness
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine is unique due to its specific cyclopropyl substitution, which may confer distinct biological activity and selectivity compared to other quinazoline derivatives .
属性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC 名称 |
N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-9-10(6-12(11)18-2)14-7-15-13(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15,16) |
InChI 键 |
LBQRAESOXNRTKU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3CC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)










